5-Methyl-3-n-pentadecylcatechol

Allergic Contact Dermatitis Delayed-Type Hypersensitivity Structure-Activity Relationship

5-Methyl-3-n-pentadecylcatechol (5-Me-PDC) is a synthetic, single-entity catechol lipid (C22H38O2, MW 334.54 g/mol) that serves as a structurally precise analog of the saturated component of poison ivy urushiol, 3-n-pentadecylcatechol (PDC). Unlike the heterogeneous natural urushiol mixture, 5-Me-PDC bears a single methyl substitution at the C5 position of the catechol ring while retaining the C15 n-alkyl side chain.

Molecular Formula C22H38O2
Molecular Weight 334.5 g/mol
CAS No. 16273-08-8
Cat. No. B099286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-n-pentadecylcatechol
CAS16273-08-8
Synonyms5-methyl-3-n-pentadecylcatechol
Molecular FormulaC22H38O2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C)O)O
InChIInChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19(2)18-21(23)22(20)24/h17-18,23-24H,3-16H2,1-2H3
InChIKeyIFMPSDKTPLEMGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-n-pentadecylcatechol (CAS 16273-08-8): A Defined Urushiol Analog for Immunological Tolerance Research and Procurement Specification


5-Methyl-3-n-pentadecylcatechol (5-Me-PDC) is a synthetic, single-entity catechol lipid (C22H38O2, MW 334.54 g/mol) that serves as a structurally precise analog of the saturated component of poison ivy urushiol, 3-n-pentadecylcatechol (PDC). Unlike the heterogeneous natural urushiol mixture, 5-Me-PDC bears a single methyl substitution at the C5 position of the catechol ring while retaining the C15 n-alkyl side chain [1]. This defined molecular architecture confers a distinct immunological profile—functioning as a topical tolerogen rather than a sensitizer—making it an essential reference standard for mechanistic studies of allergic contact dermatitis (ACD) and hapten-specific immune regulation [2]. Its high lipophilicity (estimated logP ~7.0–9.0) and low aqueous solubility (~0.0006 mg/L) further dictate specialized handling and formulation requirements that differentiate it from shorter-chain or more polar catechol analogs .

Why 5-Methyl-3-n-pentadecylcatechol Cannot Be Replaced by Unsubstituted or Differently Methylated 3-Alkylcatechols


Substitution of 5-Me-PDC with 3-n-pentadecylcatechol (PDC), 6-Me-PDC, 4-Me-PDC, or the natural urushiol mixture fundamentally alters the experimental outcome because the position of the methyl group on the catechol ring dictates whether the immune system mounts a sensitization response or is steered toward antigen-specific suppression. PDC is a potent contact sensitizer that induces robust delayed-type hypersensitivity (DTH), whereas 5-Me-PDC is an ineffective sensitizer that instead induces immunological tolerance to subsequent PDC challenge [1]. The 6-methyl analog remains a good sensitizer with only weak suppressive activity, and the 4-methyl analog displays no suppressive activity at all [1]. This regiospecificity arises from the fact that amino nucleophiles preferentially attack the 5-position of the o-quinone intermediate; blocking this site with a methyl group diverts haptenation toward thiol-mediated pathways that favor tolerance induction [2]. Procuring an unqualified 'alkylcatechol' or 'urushiol analog' without specifying the 5-methyl substitution therefore risks obtaining a compound with a diametrically opposed immunological profile, invalidating any study designed to investigate tolerance mechanisms or to develop topical tolerogens.

Head-to-Head Quantitative Evidence for 5-Methyl-3-n-pentadecylcatechol Differentiation Against Closest Analogs


Sensitizing Capacity: 5-Me-PDC Is an Ineffective Sensitizer Compared to PDC and 6-Me-PDC in a Murine Epicutaneous Model

In a direct head-to-head comparison using a murine epicutaneous painting model, 5-Me-PDC was found to be an ineffective sensitizer, whereas the parent compound PDC and the 6-methyl analog (6-Me-PDC) readily induced contact sensitivity with properties of delayed-type hypersensitivity. Specifically, mice treated with a single epicutaneous painting of 5-Me-PDC failed to develop significant ear swelling upon challenge, in contrast to PDC and 6-Me-PDC, which produced robust sensitization responses [1]. The 4-Me-PDC analog also lacked sensitizing capacity but, unlike 5-Me-PDC, did not confer any suppressive activity [1]. This differential sensitization profile is attributed to the selective blockade of the C5 position, the preferred site for amino nucleophile attack on the o-quinone intermediate [2].

Allergic Contact Dermatitis Delayed-Type Hypersensitivity Structure-Activity Relationship

Antigen-Specific Suppressive Capacity: 5-Me-PDC Pretreatment Suppresses PDC and HDC Sensitization, Whereas 6-Me-PDC and 4-Me-PDC Do Not

Epicutaneous pretreatment with 5-Me-PDC suppressed the subsequent induction of contact sensitivity to both PDC and 3-heptadecylcatechol (HDC) in an antigen-specific manner. In contrast, equivalent pretreatment with 6-Me-PDC resulted in a 'less consistent and weaker' suppressive effect, and 4-Me-PDC pretreatment displayed no suppressive activity at all [1]. Furthermore, lymph node cells harvested from mice 10 days after a single painting with 5-Me-PDC could adoptively transfer the suppressive effect to naïve recipients, demonstrating the induction of active suppressor cell populations [1]. The suppressive activity could be demonstrated up to at least 15 days following primary painting with 5-Me-PDC [1].

Immune Tolerance Contact Hypersensitivity Antigen-Specific Suppression

Duration of Induced Tolerance in Guinea Pigs: 5-Me-PDC Confers at Least 6 Weeks of Specific Immune Tolerance, Comparable to Parenteral Esterified PDC Derivatives

In the guinea pig, the accepted experimental species for contact allergy studies, two epicutaneous applications of 5-Me-PDC were sufficient to induce specific immune tolerance to poison ivy urushiol. Treated animals remained tolerant for at least 6 weeks, a duration comparable to that achieved by intravenous administration of the O,O-bis-acetyl derivative of PDC [1]. This finding extends the murine tolerogenicity data to a species with skin physiology more closely resembling human skin, reinforcing the translational relevance of 5-Me-PDC over other methylated analogs that were not tested or did not produce tolerance in this model.

Guinea Pig Tolerance Model Contact Allergy Topical Tolerogen Development

Physicochemical Differentiation: Higher Lipophilicity and Lower Aqueous Solubility of 5-Me-PDC Versus 3-n-Pentadecylcatechol

The presence of the 5-methyl group increases the molecular weight and lipophilicity of 5-Me-PDC relative to its parent compound, 3-n-pentadecylcatechol (PDC). 5-Me-PDC has a molecular weight of 334.54 g/mol (C22H38O2) compared to 320.51 g/mol (C21H36O2) for PDC. Estimated logP values for 5-Me-PDC range from 7.04 (experimental) to 9.00 (estimated log Kow), while PDC has an AlogP of 6.73 . The estimated aqueous solubility of 5-Me-PDC at 25 °C is approximately 0.000598 mg/L (based on log Kow of 9.00) . These differences in lipophilicity affect both skin penetration kinetics and the formulation requirements for reproducible topical or systemic delivery.

Lipophilicity Formulation Science Physicochemical Characterization

Chemical Reactivity Basis for Differential Immune Outcome: 5-Methyl Substitution Blocks Amino Nucleophile Attack on the o-Quinone, Diverting Haptenation to Thiol-Selective Pathways

The o-quinone derived from PDC undergoes regiospecific nucleophilic attack: amino nucleophiles (e.g., lysine ε-NH₂ on proteins) preferentially attack the 5-position, while thiol nucleophiles (e.g., cysteine -SH) attack the 6-position. By placing a methyl group at the 5-position, 5-Me-PDC is 'specifically blocked in terms of nucleophilic attack by amino groups' [1]. This chemical blockade diverts haptenation toward thiol-selective pathways, which experimental evidence suggests favors the induction of active suppressor cell populations rather than effector T-cell sensitization [1][2]. The 6-Me-PDC analog, which leaves the 5-position unblocked, retains sensitizing capacity consistent with unhindered amino nucleophile attack [1].

Hapten Chemistry o-Quinone Reactivity Nucleophilic Attack

Expanded Suppressive Profile vs. Di- and Trimethylated Analogs: 5-Me-PDC Retains Partial Sensitizing Capacity Under Certain Conditions, While Fully Blocked Analogs Lose All Sensitizing Potential

The 1986 study by Dunn et al. extended the comparison to doubly and triply methylated analogs. 5,6-Dimethyl-3-pentadecylcatechol (5,6-di-Me-PDC), blocked at both the C5 and C6 positions, retained weak sensitizing capacity and could also suppress PDC and HDC sensitization, with lymph node cells from treated animals capable of transferring suppression. In contrast, 4,5,6-trimethyl-3-pentadecylcatechol (4,5,6-tri-Me-PDC), completely blocked toward conjugate addition reactions, showed no sensitizing capacity and did not transfer suppression, although it did induce lymph node cell proliferation with kinetics similar to HDC [1]. This positions 5-Me-PDC as an intermediate phenotype: it retains some residual sensitizing ability under specific conditions (unlike the fully blocked tri-Me-PDC) while consistently inducing active suppression (unlike the unblocked PDC) [1][2].

Structure-Activity Relationship Tolerogen Design Methylation Pattern

Procurement-Driven Application Scenarios for 5-Methyl-3-n-pentadecylcatechol Based on Verified Differential Evidence


Mechanistic Studies of Hapten-Specific Immune Tolerance Induction

Investigators studying the cellular and molecular mechanisms by which epicutaneously applied haptens induce antigen-specific immunological tolerance—rather than sensitization—require 5-Me-PDC as the defined tolerogenic probe. As demonstrated in both murine [1] and guinea pig [2] models, 5-Me-PDC uniquely combines negligible sensitizing capacity with robust, antigen-specific suppression of subsequent PDC/HDC challenge. This profile cannot be replicated by unsubstituted PDC (which sensitizes), 6-Me-PDC (which sensitizes and inconsistently suppresses), or 4-Me-PDC (which neither sensitizes nor suppresses). Procurement of 5-Me-PDC is mandatory for any experiment designed to dissect the signaling pathways and cell populations involved in epicutaneous tolerance induction.

Topical Tolerogen Development and Preclinical Immunotherapy Research

Research programs aiming to develop a topically applied tolerogen for poison ivy/oak contact dermatitis or for other hapten-mediated allergic conditions rely on 5-Me-PDC as the lead structural prototype. The Stampf et al. study established that two epicutaneous applications of 5-Me-PDC in guinea pigs induce specific immune tolerance lasting at least 6 weeks [2], a duration comparable to parenterally administered esterified PDC derivatives. No other monomethylated PDC analog has been validated in this regulatory-relevant species for tolerance induction. Formulation development for translational studies must also account for the compound's unique physicochemical properties—logP of 7.04–9.00 and sub-μg/L aqueous solubility —which necessitate specialized vehicles distinct from those used for more polar catechols.

Structure-Activity Relationship (SAR) Studies of Urushiol-Type Contact Allergens and Pro-Haptens

In systematic SAR investigations of 3-alkylcatechol allergens, 5-Me-PDC serves as the pivotal comparator that defines the functional threshold between sensitization and tolerance. As shown by Dunn et al. (1982, 1986), progressive methylation of the catechol ring produces a graded loss of sensitizing activity and a corresponding gain in tolerogenic function: PDC (unblocked) is a potent sensitizer; 5-Me-PDC (C5 blocked) is a weak sensitizer and potent tolerogen; 5,6-di-Me-PDC (C5,C6 blocked) retains weak sensitizing and tolerogenic activity; and 4,5,6-tri-Me-PDC (fully blocked) is neither a sensitizer nor a tolerogen, acting instead as a lymph node stimulant [1][3]. The 5-Me-PDC compound is thus an indispensable reference standard in any SAR series examining how regiospecific blockade of o-quinone electrophilic sites modulates immunological outcome.

Hapten-Protein Conjugation and Nucleophile Selectivity Studies

For biochemical studies of how urushiol-type o-quinones selectively conjugate to protein nucleophiles, 5-Me-PDC is the preferred substrate for probing thiol-directed (cysteine) versus amino-directed (lysine) haptenation pathways. The 5-methyl group prevents amino nucleophile attack at the C5 position of the o-quinone, forcing conjugation to occur preferentially through thiol nucleophiles at C6 [1]. This regiospecific reactivity profile provides a chemical probe to test the hypothesis—supported by the immunological data—that thiol-selective protein haptenation favors tolerance induction, while amino-selective haptenation drives sensitization. Unsubstituted PDC or 6-Me-PDC, which permit amino attack at C5, cannot provide this selectivity [1].

Quote Request

Request a Quote for 5-Methyl-3-n-pentadecylcatechol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.